3-Chloro-5,5-diethyl-3-methyloxolan-2-one
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Overview
Description
3-Chloro-5,5-diethyl-3-methyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a chlorine substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-diethyl-3-methyloxolan-2-one typically involves the chlorination of 5,5-diethyl-3-methyloxolan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5-diethyl-3-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-Chloro-5,5-diethyl-3-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5,5-diethyl-3-methyloxolan-2-one involves its interaction with specific molecular targets. The chlorine substituent can participate in nucleophilic substitution reactions, leading to the formation of various bioactive compounds. The oxolane ring structure provides stability and reactivity, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
- 3-Chloro-2-methylaniline
- 3-Chloro-5,5-dimethylcyclohex-2-enone
Uniqueness
3-Chloro-5,5-diethyl-3-methyloxolan-2-one is unique due to its specific ring structure and substituent pattern The presence of both diethyl and methyl groups, along with the chlorine atom, imparts distinct chemical properties that differentiate it from other similar compounds
Properties
CAS No. |
89344-99-0 |
---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-chloro-5,5-diethyl-3-methyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-4-9(5-2)6-8(3,10)7(11)12-9/h4-6H2,1-3H3 |
InChI Key |
PFKCNHYRTHRFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(=O)O1)(C)Cl)CC |
Origin of Product |
United States |
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